2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Overview
Description
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound with the molecular formula C10H14N2O. It is structurally characterized by a pyridine ring substituted with a methoxy group linked to a 1-methylpyrrolidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is structurally similar to nicotine , which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
Nicotine binds to nicotinic acetylcholine receptors, mimicking the action of acetylcholine and triggering a response in the neuron .
Biochemical Pathways
Nicotine’s interaction with nicotinic acetylcholine receptors can affect multiple biochemical pathways, including those involved in the release of neurotransmitters .
Result of Action
Based on its structural similarity to nicotine, it may have similar effects, such as stimulating neurotransmitter release, which can lead to various physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 2-chloropyridine with 1-methyl-2-pyrrolidinemethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-methyl-2-pyrrolidinemethanol attacks the chlorinated pyridine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-2-pyrrolidinyl)pyridine: Similar structure but lacks the methoxy group.
1-methyl-2-pyrrolidinemethanol: Contains the pyrrolidine moiety but lacks the pyridine ring.
2-methoxypyridine: Contains the methoxy group but lacks the pyrrolidine moiety
Uniqueness
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of both the methoxy group and the 1-methylpyrrolidine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-8-4-5-10(13)9-14-11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOREQUPSCRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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